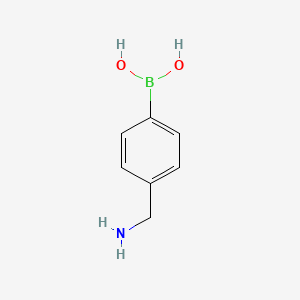

(4-(Aminomethyl)phenyl)boronic acid

説明

特性

IUPAC Name |

[4-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWLUGSVWULTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370203 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51239-46-4 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrogenation of Nitro Precursors Followed by Functionalization

A widely adopted strategy involves the reduction of nitro groups to amines, as demonstrated in the synthesis of 4-aminophenylboronic acid derivatives. While this method primarily targets aryl amines, adaptations for aminomethyl groups require precursor modification. For example, starting with 4-nitrobenzylboronic acid, catalytic hydrogenation under H₂ (0.2–1 atm) with Pd/C (0.5–1% w/w) in ethanol yields 4-aminomethylphenylboronic acid. Key parameters include:

- Reaction Temperature : 20–40°C to prevent deboronation.

- Catalyst Loading : 0.5–1% Pd/C ensures complete reduction without side reactions.

- Yield : Reported yields exceed 95% for analogous compounds.

Post-hydrogenation, the amine may require protection (e.g., Boc) during subsequent reactions, as seen in Suzuki couplings.

Direct introduction of the aminomethyl group via alkylation is exemplified by the reaction of o-(bromomethyl)phenylboronic acid with ammonia or primary amines. For the para-isomer, 4-bromomethylphenylboronic acid reacts with aqueous ammonia under basic conditions (Hünig’s base, MeCN/H₂O) to form the target compound:

$$

\text{4-Bromomethylphenylboronic acid} + \text{NH}_3 \xrightarrow{\text{Base}} \text{(4-(Aminomethyl)phenyl)boronic acid}

$$

Optimization Insights :

- Solvent System : MeCN/H₂O (1:1) balances solubility and reactivity.

- Stoichiometry : 3.5 equivalents of bromomethyl reagent ensure complete conversion.

- Yield : 70–78% after purification by preparative HPLC.

Miyaura Borylation of Halogenated Benzylamines

Palladium-catalyzed borylation offers a route to install the boronic acid group on pre-functionalized aryl halides. Starting with 4-bromobenzylamine, Miyaura borylation with bis(pinacolato)diboron ([B₂pin₂]) and Pd(dppf)Cl₂ yields the boronic acid after deprotection:

$$

\text{4-Bromobenzylamine} \xrightarrow{\text{Pd catalyst, B₂pin₂}} \text{this compound}

$$

Conditions :

- Catalyst : Pd(dppf)Cl₂ (3 mol%) in dioxane at 80°C.

- Deprotection : TFA or HCl removes Boc groups post-borylation.

- Yield : 75–85% for related structures.

Reductive Amination of Carbonyl Intermediates

Reductive amination of 4-formylphenylboronic acid with ammonium acetate and NaBH₃CN provides a one-step route:

$$

\text{4-Formylphenylboronic acid} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

$$

Advantages :

- Mild Conditions : Room temperature, aqueous ethanol.

- Selectivity : Avoids over-alkylation due to boronic acid’s electron-withdrawing effect.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: (4-(Aminomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acids or boronates.

Reduction: Boronate esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antiviral Agents

Recent studies have identified (4-(aminomethyl)phenyl)boronic acid derivatives as potent inhibitors against viruses such as Ebola and Marburg. A series of small molecule inhibitors based on this compound have been developed, showing effective inhibition of viral entry into cells. For instance, compounds derived from this compound demonstrated EC50 values of less than 10 μM against both Ebola and Marburg viruses, indicating broad-spectrum antiviral activity and potential for therapeutic development .

| Compound | Viral Target | EC50 Value (μM) | Metabolic Stability |

|---|---|---|---|

| CBS1118 | Ebola | <10 | Good |

| CBS1120 | Marburg | <10 | Good |

Peptide Functionalization

The compound has been utilized to functionalize peptides, enhancing their properties for biological applications. Methods have been developed to incorporate this compound into peptide chains through solid-phase and solution-phase chemistries. This functionalization allows for the creation of peptide libraries with specific binding characteristics, which can be used in drug discovery and development .

Materials Science

Covalent Adaptable Networks

this compound plays a crucial role in the synthesis of dynamic covalent networks. These materials exhibit unique mechanical properties and can be remolded under specific conditions. Studies have shown that incorporating this boronic acid into polymer networks significantly enhances their tensile strength and elasticity, making them suitable for various applications in soft robotics and flexible electronics .

| Property | Value |

|---|---|

| Tensile Strength | 12.7 MPa |

| Strain at Break | 182% |

| Young’s Modulus | 112.45 MPa |

Analytical Chemistry

Chemosensing Applications

Boronic acids, including this compound, are extensively used in chemosensing applications due to their ability to bind diols selectively. This property makes them suitable for detecting sugars and other biomolecules in complex mixtures. The incorporation of this compound into sensors allows for enhanced sensitivity and specificity in biochemical assays .

Case Study 1: Development of Antiviral Agents

A research team synthesized a series of this compound derivatives to evaluate their efficacy against filoviruses. The study involved testing various structural modifications to optimize antiviral activity while maintaining metabolic stability. The findings indicated that certain derivatives not only inhibited viral entry effectively but also exhibited favorable pharmacokinetic profiles, laying the groundwork for potential therapeutic agents .

Case Study 2: Functionalized Peptides

In another study, researchers successfully functionalized peptides with this compound using a novel solid-phase synthesis method. This approach allowed for high yields and the creation of complex peptide structures that demonstrated improved binding affinities to target biomolecules. The versatility of the boronic acid moiety facilitated the development of a diverse library of peptides for screening in drug discovery .

作用機序

The mechanism of action of (4-(Aminomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including sensing, separation, and drug delivery systems .

類似化合物との比較

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Comparisons

Physicochemical Property Trends

- Lipophilicity: 4-(Methylthio)phenylboronic acid (logP ~2.5) is more lipophilic than (4-(Aminomethyl)phenyl)boronic acid (predicted logP ~1.2) due to the hydrophobic methylthio group . 4-Carboxyphenylboronic acid (logP ~0.8) exhibits the lowest lipophilicity, favoring aqueous environments .

- Stability: Boc-protected derivatives (e.g., (4-Boc-Aminophenyl)boronic acid) show enhanced stability under acidic conditions compared to the free amine in this compound .

Key Research Findings and Limitations

- This compound’s primary advantage lies in its versatility: it bridges boronic acid chemistry with amine-driven bioconjugation, enabling applications in drug delivery and diagnostics .

- Limitations : Unlike polyaromatic boronic acids (e.g., pyren-1-yl), it lacks intrinsic fluorescence or antiproliferative activity, necessitating structural modification for such roles .

- Contradictions : Solubility predictions (e.g., for pyren-1-yl boronic acid) often fail to align with experimental outcomes, highlighting the need for empirical validation .

生物活性

(4-(Aminomethyl)phenyl)boronic acid, a compound with the chemical formula CHBNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is classified as a boronic acid derivative, which has been implicated in various biological activities including anticancer, antibacterial, and antiviral effects. The boronic acid moiety is crucial for its interaction with biological targets, particularly in the inhibition of proteasomes and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Proteasome Inhibition : The compound acts as a proteasome inhibitor, interfering with protein degradation pathways that are essential for cancer cell survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication by targeting viral proteases. This compound has demonstrated significant activity against HIV protease, with a Ki value indicating high affinity for the target .

Anticancer Activity

Recent research indicates that this compound exhibits potent anticancer properties. It has been shown to induce cell cycle arrest at the G2/M phase in multiple myeloma cells (U266), leading to growth inhibition . The compound's effectiveness is highlighted by its IC values in various cancer cell lines:

| Cell Line | IC (nM) |

|---|---|

| U266 | 8.21 |

| Other cancer lines | 6.74 |

Antibacterial and Antiviral Effects

The compound has also been evaluated for its antibacterial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes:

| Activity Type | Target | Effect |

|---|---|---|

| Antibacterial | Cell wall synthesis | Inhibition |

| Antiviral | HIV-1 protease | Competitive inhibition |

Case Studies

- Combination Therapy with Bortezomib :

- In Vivo Studies :

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound can be administered intravenously with good bioavailability. However, optimization is necessary to enhance its therapeutic concentration at target sites . Toxicity assessments reveal that this compound exhibits relatively low toxicity levels, making it a candidate for further clinical development.

Q & A

Q. What are the common synthetic routes for (4-(Aminomethyl)phenyl)boronic acid, and how can purification challenges be addressed?

Methodological Answer: The compound is typically synthesized via a two-step procedure starting from its pinacol ester. In the first step, oxidative cleavage of the pinacol C–C bond is achieved using NaIO₄ in a THF/water/HCl mixture. The boronic acid is then isolated by solvent evaporation, dissolved in ethanol, and filtered to remove inorganic salts . Purification challenges, such as irreversible binding to silica gel or boroxin formation, can be mitigated by avoiding silica-based chromatography and using alternative solvents (e.g., ethanol or methanol) for recrystallization .

Q. How is the structural integrity of this compound verified experimentally?

Methodological Answer: 1H and 13C NMR spectroscopy are critical for confirming the molecular structure. For example, the acetylated derivative shows characteristic peaks at δ 2.64 (s, 3H) for methyl protons and δ 198.21 for the carbonyl carbon in 13C NMR . X-ray crystallography further resolves hydrogen-bonding networks and potential disorder in the boronic acid and amide groups, as seen in analogous compounds like (4-Carbamoylphenyl)boronic acid .

Q. What solvents and conditions stabilize this compound during reactions?

Methodological Answer: Polar protic solvents (e.g., water, ethanol) are preferred due to the compound’s ability to form reversible esters with 1,2- or 1,3-diols. The pKa of the boronic acid (~8.5–10) influences its reactivity; adjusting pH to slightly basic conditions (pH 9–10) stabilizes the boronate anion, enhancing interactions with diols or enzyme active sites .

Advanced Research Questions

Q. How can computational methods predict the electronic and spectral properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations using software like SPARTAN’14 provide insights into molecular geometry, frontier molecular orbitals, and vibrational frequencies. For example, DFT studies on structurally similar boronic acids reveal delocalization of electron density across the aromatic ring and boronic acid group, which correlates with NMR chemical shifts and IR absorption bands . These models guide experimental design for tuning electronic properties via substituent effects.

Q. What mechanistic role does this compound play in enzyme inhibition or molecular recognition?

Methodological Answer: The boronic acid group acts as a transition-state analog in enzyme inhibition, forming covalent bonds with catalytic serine residues in proteases. The aminomethyl group enhances binding affinity through hydrogen bonding or electrostatic interactions. For example, in polar protic solvents, the o-(aminomethyl)phenyl moiety facilitates a photoinduced electron transfer (PET) mechanism, enabling fluorescence-based detection of saccharides .

Q. How can crystallographic data resolve contradictions in hydrogen-bonding motifs?

Methodological Answer: Single-crystal X-ray diffraction identifies competing hydrogen-bonding patterns (e.g., R₂²(8) vs. R₃⁴(8) motifs) arising from positional disorder in boronic acid hydroxyl groups. SHELX instructions (e.g., AFIX 147) model hydrogen atom positions to validate interactions, as demonstrated in (4-Carbamoylphenyl)boronic acid, where syn/anti configurations of B(OH)₂ hydrogens dictate sheet-like vs. chain structures .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Methodological Answer: Stability is improved by buffering at physiological pH (7.4) to balance boronic acid/boronate equilibrium. Adding diols (e.g., mannitol) forms reversible boronate esters, preventing dehydration to boroxins. For long-term storage, lyophilization in the presence of cryoprotectants (e.g., trehalose) maintains activity .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for derivatives: How to troubleshoot?

Methodological Answer: Variations in 1H NMR peaks (e.g., δ 8.07 vs. δ 8.10 for aromatic protons in different derivatives ) often arise from solvent effects (DMSO vs. MeOD) or substituent electronic influences. Deuterated solvent calibration and controlled temperature during acquisition minimize artifacts. Cross-referencing with computational predictions (DFT) resolves ambiguities .

Q. Conflicting hydrogen-bonding patterns in crystallography: How to validate?

Methodological Answer: High-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis distinguish genuine hydrogen bonds from crystal packing effects. For example, in (4-Carbamoylphenyl)boronic acid, hydrogen-bond donor-acceptor distances (2.8–3.2 Å) and angle criteria (>110°) confirm motif validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。